B1575005 Cancer/testis antigen 1 (87-100)

Cancer/testis antigen 1 (87-100)

カタログ番号 B1575005
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cancer/testis antigen 1;  NY-ESO-1

科学的研究の応用

Immunogenicity and Vaccine Development

Cancer/testis (CT) antigens like Cancer/testis antigen 1 are primarily expressed in male germ cells within the testis and are aberrantly expressed in various types of cancers. This unique expression pattern makes them prime targets for cancer vaccine development due to their immunogenic nature. Clinical trials with antigens like MAGE-A and NY-ESO-1 are underway, leveraging the immune responses these antigens elicit in cancer patients (Scanlan et al., 2002).

Role in Cancer Immunotherapy

CT antigens are being explored as potential targets for immunotherapy in various human cancers. Their ability to induce spontaneous humoral and cell-mediated immune responses in cancer patients highlights their potential as cancer vaccine targets. This is especially pertinent in cancers that express these antigens more frequently in high-grade, late-stage cases (Caballero & Chen, 2009).

Biomarker Potential and Early Detection

Due to their specific expression in testis and various cancers, CT antigens like Cancer/testis antigen 1 could serve as biomarkers for early cancer detection. Their restricted expression in cancers and not in normal adult tissues enhances their potential as biomarkers (Ghafouri-Fard & Modarressi, 2009).

Understanding Cancer Biology

Investigating CT antigens can provide insights into oncogenesis. The aberrant expression of these antigens in tumors could be indicative of a neoplastic phenotype, contributing to characteristics such as immortality, invasiveness, and metastatic capacity. This understanding can aid in developing targeted cancer therapies (Simpson et al., 2005).

Diagnostic and Therapeutic Development

Recent discoveries of novel CT antigens have expanded the potential targets for cancer diagnosis and therapy. For instance, SPAG9, a new member of the cancer testis antigen family, has shown promise in the development of diagnostic and therapeutic methods, particularly in epithelial ovarian cancer (Garg et al., 2007).

特性

製品名

Cancer/testis antigen 1 (87-100)

配列

LLEFYLAMPFATPM

ソース

Homo sapiens (human)

保存方法

Common storage 2-8℃, long time storage -20℃.

同義語

Cancer/testis antigen 1 (87-100); NY-ESO-1 (87-100)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。